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Compound of Interest

Compound Name: Celestolide

Cat. No.: B023127

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the genotoxic potential of the polycyclic musk,
Celestolide, and its metabolites. The assessment of genotoxicity is a critical component in the
safety evaluation of any chemical compound, providing insights into its potential to induce
genetic mutations or chromosomal damage, which can be precursors to carcinogenesis. While
data on the parent compound, Celestolide, is available, a significant knowledge gap exists
regarding the genotoxic profile of its metabolic derivatives. This guide synthesizes the current
state of knowledge, presents available experimental data and protocols, and outlines future
research directions necessary for a comprehensive risk assessment.

Executive Summary

Current evidence from in vitro studies indicates that Celestolide is non-genotoxic. A key study
utilizing the micronucleus test in human lymphocytes and the metabolically competent Hep G2
cell line found no evidence of genotoxic activity. However, the genotoxicity of Celestolide's
metabolites remains uninvestigated. Understanding the metabolic fate of Celestolide and the
biological activity of its metabolites is crucial for a complete safety profile. This guide will delve
into the available data for the parent compound and discuss the potential metabolic pathways
and the corresponding need for genotoxicity testing of the resulting metabolites.

Genotoxicity of Celestolide
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The genotoxic potential of Celestolide has been evaluated using the in vitro micronucleus test,
a well-established method for assessing chromosomal damage.

Quantitative Data

The following table summarizes the key findings from a study investigating the genotoxicity of

Celestolide.
. Concentrati
Test . Metabolic
Cell Line L on Range Result Reference
System Activation
Tested
_ , Upto
Micronucleus  Human With and ] Non-
) cytotoxic ] [1]
Test Lymphocytes  without S9 genotoxic
doses
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Table 1: Summary of In Vitro Genotoxicity Data for Celestolide

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is designed to detect the clastogenic (chromosome breaking)
and aneugenic (chromosome lagging) potential of a test substance. The protocol outlined
below is a standard procedure for this assay.

1. Cell Culture and Treatment:

e Human peripheral blood lymphocytes are cultured and stimulated to divide.

» Various concentrations of Celestolide are added to the cell cultures.

o For experiments requiring metabolic activation, a rat liver S9 fraction is included.

o Control groups include a negative control (vehicle) and a positive control (a known genotoxic
agent).
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2. Cytokinesis Block:

e Cytochalasin B is added to the cultures to block cytokinesis, the final stage of cell division.
This results in the accumulation of binucleated cells that have completed mitosis but not cell
division.

3. Harvesting and Slide Preparation:

e Cells are harvested and treated with a hypotonic solution to swell the cytoplasm.
o Cells are then fixed and dropped onto microscope slides.

4. Staining and Analysis:

e The slides are stained with a DNA-specific stain (e.g., Giemsa).

» At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
A micronucleus is a small, separate nucleus that forms around chromosome fragments or
whole chromosomes that were not incorporated into the main nucleus during cell division.

5. Data Interpretation:

o A statistically significant, dose-dependent increase in the frequency of micronucleated cells
compared to the negative control is considered a positive result.

In Vitro Micronucleus Assay Workflow
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Caption: Workflow of the in vitro micronucleus assay.
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Celestolide Metabolism and Potential Genotoxicity
of Metabolites

A comprehensive assessment of a compound's genotoxicity must include its metabolites, as
metabolic processes can convert a non-genotoxic parent compound into reactive, genotoxic
derivatives.

Predicted Metabolic Pathways

While specific metabolic pathways for Celestolide have not been elucidated, the
biotransformation of other polycyclic musks, such as Galaxolide (HHCB) and Tonalide (AHTN),
primarily involves oxidation reactions catalyzed by cytochrome P450 enzymes. These reactions
typically introduce polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH)
groups, to facilitate excretion. It is therefore hypothesized that Celestolide undergoes similar
metabolic transformations.

Hypothetical Metabolic Activation of Celestolide
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Caption: Conceptual metabolic pathway for Celestolide.

Genotoxicity of Metabolites: A Data Gap

Currently, there is no published experimental data on the genotoxicity of any of Celestolide's
predicted metabolites. This represents a significant gap in the safety assessment of this
compound. In the absence of experimental data, in silico (computational) models such as
Derek Nexus™ and Sarah Nexus™ are often employed to predict the potential genotoxicity of
metabolites based on their chemical structures. However, no such public predictions for
Celestolide metabolites were identified.
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Future Research and Recommended Genotoxicity
Assays

To address the existing data gap, the following steps are recommended:

o Metabolite Identification: Conduct in vitro and in vivo metabolism studies to identify the major
metabolites of Celestolide.

o Synthesis of Metabolites: Synthesize the identified metabolites in sufficient quantities for
toxicological testing.

o Genotoxicity Testing: Evaluate the genotoxic potential of the synthesized metabolites using a
standard battery of tests, including the Ames test, in vitro micronucleus assay, and the comet

assay.

Experimental Protocol: Ames Test (Bacterial Reverse
Mutation Assay)

The Ames test is a widely used method for detecting gene mutations induced by a chemical.
1. Bacterial Strains:

o Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they
cannot synthesize histidine and require it for growth). These strains carry different mutations
in the genes of the histidine operon.

2. Treatment:

o The tester strains are exposed to various concentrations of the test substance (e.g., a
Celestolide metabolite) in the presence and absence of a metabolic activation system (S9

mix).
3. Plating:
o The treated bacteria are plated on a minimal agar medium that lacks histidine.

4. Incubation and Scoring:
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e The plates are incubated for 48-72 hours.

e Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to
synthesize histidine will grow and form colonies.

e The number of revertant colonies is counted.
5. Data Interpretation:

o A significant, dose-related increase in the number of revertant colonies compared to the
negative control indicates a mutagenic potential.

Ames Test Workflow

( posure o Test Compou )d |_>| Plat malz\;ﬁ:mgzﬁw |_>| Incubation (48-72 hours) |—>| Counting of Revertant Colonies |—>-

Start: Histidine-dependent
Salmonella typhimurium strains

Click to download full resolution via product page

Caption: Workflow of the Ames test.

Experimental Protocol: Comet Assay (Single Cell Gel
Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

1. Cell Preparation and Treatment:

o Eukaryotic cells are treated with the test substance.

2. Embedding in Agarose:

o The cells are suspended in low-melting-point agarose and layered onto a microscope slide.

3. Lysis:
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e The slides are immersed in a lysis solution to remove cell membranes and histones, leaving
behind the DNA as a "nucleoid".

4. Electrophoresis:

e The slides are placed in an electrophoresis chamber under alkaline conditions. This causes
the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode,
forming a "comet tail".

5. Staining and Visualization:
o The DNA s stained with a fluorescent dye and visualized using a fluorescence microscope.
6. Data Analysis:

o The extent of DNA damage is quantified by measuring the length of the comet tail and the
intensity of the DNA in the tail relative to the head. Increased tail length and intensity indicate
a higher level of DNA damage.

Comet Assay Workflow
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Caption: Workflow of the Comet assay.

Conclusion

Based on the available scientific literature, Celestolide is not considered to be genotoxic.
However, the absence of data on its metabolites is a critical deficiency in its overall safety
assessment. It is imperative that future research focuses on characterizing the metabolic profile
of Celestolide and evaluating the genotoxic potential of its major metabolites. A
comprehensive understanding of the genotoxicity of both the parent compound and its
metabolites is essential for ensuring human and environmental safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Celestolide | C17H240 | CID 61585 - PubChem [pubchem.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Genotoxicity Profile: A Comparative Analysis of
Celestolide and Its Metabolites]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023127#genotoxicity-comparison-between-
celestolide-and-its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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